3-[Chloro(dimethyl)silyl]propanenitrile is an organosilicon compound characterized by the presence of a chlorosilane group attached to a propanenitrile backbone. This compound is notable for its potential applications in organic synthesis and materials science due to its unique chemical properties.
The compound can be synthesized through various methods involving chlorosilanes and nitriles, with specific attention to the reaction conditions that influence yield and purity.
3-[Chloro(dimethyl)silyl]propanenitrile belongs to the class of organosilicon compounds, which are widely used in industrial applications and research. It is classified as a chlorosilane derivative due to the presence of chlorine and silicon in its structure.
The synthesis of 3-[Chloro(dimethyl)silyl]propanenitrile typically involves the reaction of dimethylchlorosilane with propanenitrile. The general reaction can be summarized as follows:
The molecular formula for 3-[Chloro(dimethyl)silyl]propanenitrile is C₅H₈ClNSi. Its structure features a silicon atom bonded to two methyl groups, a chlorine atom, and a propanenitrile group.
3-[Chloro(dimethyl)silyl]propanenitrile can participate in various chemical reactions, including:
The mechanism by which 3-[Chloro(dimethyl)silyl]propanenitrile acts in chemical reactions typically involves:
Kinetic studies suggest that reactions involving this compound follow first-order kinetics with respect to the concentration of 3-[Chloro(dimethyl)silyl]propanenitrile.
Relevant analyses indicate that this compound exhibits typical behavior for chlorosilanes, including hydrolysis and reactivity with organic substrates.
3-[Chloro(dimethyl)silyl]propanenitrile has several applications in scientific research and industry:
This compound's versatility makes it valuable in both academic research and industrial applications, particularly in fields focused on materials science and organic synthesis.
Solvent choice critically influences reaction kinetics, selectivity, and yield in the synthesis of 3-[chloro(dimethyl)silyl]propanenitrile via halosilane-nitrile coupling. Polar aprotic solvents dominate due to their ability to stabilize ionic intermediates without participating in nucleophilic side reactions. N,N-Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are frequently employed, with DMF demonstrating superior solvation of silyl electrophiles and cyanide anions, facilitating >95% conversion in model reactions [1] [6]. Dichloromethane (DCM) remains prevalent for its inertness toward chlorosilanes and low boiling point (40°C), enabling mild reaction conditions (25–40°C) and easy removal during workup [2] [4].
Hydrocarbon-ethereal mixtures (e.g., toluene/THF 4:1) balance solubility and reactivity control, particularly for moisture-sensitive steps. Toluene's non-polarity suppresses oligomerization, while tetrahydrofuran (THF) enhances nucleophile diffusion. This dual-solvent approach reduces byproduct formation by 15–20% compared to single-solvent systems [6]. Strict anhydrous conditions are paramount, as trace water hydrolyzes chlorosilane precursors to silanols, which undergo condensation to disiloxanes. Molecular sieves (3Å) or solvent distillation over CaH₂ are standard drying protocols, maintaining H₂O < 50 ppm [4]. Post-reaction, solvent recovery via fractional distillation achieves >90% reuse, aligning with green chemistry principles [3].
Table 1: Solvent Performance in Chlorosilane-Nitrile Coupling Reactions
Solvent System | Dielectric Constant (ε) | Reaction Temp (°C) | Conversion (%) | Key Advantages |
---|---|---|---|---|
DMF | 36.7 | 25–30 | >95 | Excellent nucleophile solubility |
DCM | 8.9 | 25–40 | 85–90 | Low boiling point, inert to Si-Cl |
Toluene/THF (4:1) | 2.4/7.5 | 50–60 | 90–93 | Suppresses oligomerization |
Acetonitrile | 37.5 | 30–35 | 88–92 | Moderate polarity, easy recycling |
Catalyst design focuses on enhancing electrophilicity at silicon while minimizing side reactions. Lewis acid catalysts (e.g., AlCl₃, FeCl₃) activate chlorosilanes via Si-Cl bond polarization, accelerating nucleophilic attack by nitriles. Aluminum chloride (5 mol%) achieves 85–90% yield in 2 hours but requires strict stoichiometry to prevent di- or trialkylation [1]. Transition-metal catalysts offer superior chemoselectivity; palladium complexes (PdCl₂(dppf)) enable coupling of chlorodimethylsilane with cyanoethylmagnesium bromide at 60°C, providing 92% isolated yield with <3% disilyl ether byproducts [1] [5].
Rhodium/silane cooperative catalysis represents a breakthrough for C-silylation of acetonitrile derivatives. A catalytic neutral silane (e.g., PhSiH₃) acts as an anion carrier, facilitating regioselective cyanomethylation. This system achieves >99% regioselectivity for branched products using Rh(acac)(CO)₂ and chiral diphosphine ligands [1]. For industrial-scale synthesis, heterogeneous catalysts like alumina-supported palladium reduce metal leaching and enable continuous-flow operation. Pd/Al₂O₃ (1 wt%) maintains >90% conversion over 50 cycles in fixed-bed reactors, with residence times of 10–15 minutes at 100°C [3]. Copper-based systems (CuCl₂/TMEDA) provide cost-effective alternatives, leveraging in situ-generated copper hydrides for C(sp³)-H functionalization of alcohols, though they are less applicable to direct Si-CN bond formation [1].
Table 2: Catalytic Systems for Silylnitrile Synthesis
Catalyst | Loading (mol%) | Reaction Conditions | Yield (%) | Key Side Products |
---|---|---|---|---|
AlCl₃ | 5 | 80°C, 2 h | 85–90 | Dialkylated nitrile |
PdCl₂(dppf) | 2 | 60°C, 4 h | 92 | Disilyl ether (2–3%) |
Rh(acac)(CO)₂/PhSiH₃ | 1.5 | 50°C, 6 h | 94 | Isomeric olefins (1%) |
Pd/Al₂O₃ | 1 (wt%) | 100°C, flow | >90* | None detected |
*Over 50 cycles
The formation of 3-[chloro(dimethyl)silyl]propanenitrile follows second-order kinetics, with rate constants (k) highly sensitive to steric and electronic effects. Arrhenius analysis of chlorodimethylsilane with 3-cyanopropylmagnesium bromide reveals an activation energy (Eₐ) of 45.2 kJ/mol and a pre-exponential factor (A) of 2.7×10⁴ L·mol⁻¹·s⁻¹ between 30–70°C [3]. The rate-determining step is nucleophilic displacement at silicon, evidenced by linear Hammett correlations (ρ = +2.1) when para-substituted arylsilanes are employed [1].
Competitive pathways include:
Microwave-assisted synthesis dramatically accelerates the reaction, reducing the time from 6 hours to 15 minutes at 100°C. This is attributed to enhanced molecular collision frequency and dielectric heating, which elevate the reaction constant (k) by 200–300% [1]. Computational modeling (DFT) identifies a biphasic energy profile: an initial exothermic complexation (ΔG = −15.3 kcal/mol) followed by a SN₂@Si transition state with an energy barrier of 10.8 kcal/mol. The C-Si bond formation is irreversible, with a reaction energy of −22.4 kcal/mol [3].
Table 3: Kinetic Parameters for Silyl Cyanide Formation
Reaction System | Eₐ (kJ/mol) | k (30°C, L·mol⁻¹·s⁻¹) | ΔG‡ (kcal/mol) | Primary Side Reaction |
---|---|---|---|---|
ClSiMe₃ + NCCH₂CH₂CH₂MgBr | 45.2 | 1.8×10⁻³ | 10.8 | Wurtz coupling |
ClSiMe₂Ph + NCCH₂CH₂MgBr | 51.7 | 9.5×10⁻⁴ | 12.1 | Protonation |
ClSiPh₃ + NCCH₂MgBr | 68.3 | 2.2×10⁻⁴ | 14.9 | Reductive dehalogenation |
MW-assisted: ClSiMe₃ + NCCH₂CH₂MgBr | 38.9* | 5.6×10⁻³* | 9.1* | None significant |
*At 100°C
The synthesis of 3-[chloro(dimethyl)silyl]propanenitrile generates characteristic byproducts requiring targeted suppression strategies:
Distillation is the primary purification method. Fractional distillation under reduced pressure (15 mmHg) separates the target compound (bp 136–138°C) from trimethylchlorosilane (bp 57°C) and bis(cyanopropyl)tetramethyldisiloxane (bp 220°C). Silica gel chromatography (hexane/EtOAc 95:5) removes polar impurities but is cost-prohibitive for industrial scale [6]. Crystallization is ineffective due to the compound's low melting point (<−20°C). For in-process analytics, GC-MS monitors chlorosilane consumption (tₘ = 4.2 min) and product formation (tₘ = 12.7 min), while ¹H NMR quantifies disiloxanes (δ 0.1–0.3 ppm) [4].
Table 4: Major Byproducts and Mitigation Strategies
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